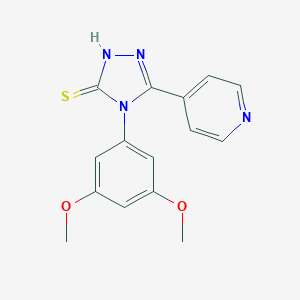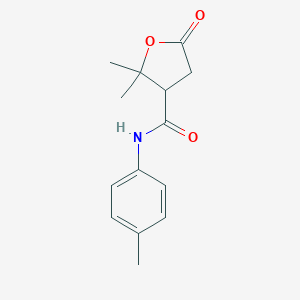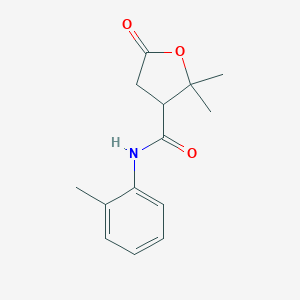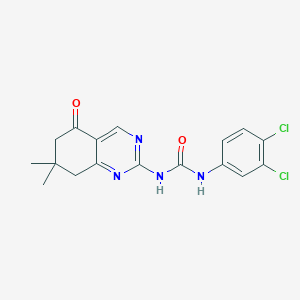
4-(3,5-Dimethoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(3,5-Dimethoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms, and a thiol group, which is an organosulfur compound that contains a carbon-bonded sulfhydryl (–SH) group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The thiol group is known to undergo oxidation and reduction reactions. The triazole ring can participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Applications De Recherche Scientifique
Reactivity and Applications in Synthesis
Compounds with open thiogroups, such as 4-(3,5-Dimethoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, demonstrate high indicators of antioxidant and antiradical activity. Their positive impact on biochemical processes, especially in patients who received high doses of radiation, makes them of significant interest. The structural similarity of some synthesized 3-thio-1,2,4-triazoles with biogenic amino acids like cysteine, which also has a free SH-group, underlines their potential biological relevance. Recent studies have highlighted new possibilities and opportunities provided by synthesized 1,2,4-triazole-3-thiones, showcasing their versatility in chemical transformations and applications (А. G. Kaplaushenko, 2019).
Biological Features of 1,2,4-Triazole Derivatives
The modern chemistry of 1,2,4-triazoles necessitates the search for more rational ways of synthesizing biologically active substances. This has led to the identification of novel methods for the synthesis of potentially biologically active derivatives among 1,2,4-triazoles. These compounds demonstrate a wide range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The exploration of various chemical modeling of 1,2,4-triazoles and the peculiarities of using their derivatives have been a promising direction of scientific research (M. V. Ohloblina, 2022).
Patent Perspectives on 1,2,4-Triazole Derivatives
The triazoles, including 1,2,4-triazole derivatives, represent a class of heterocyclic compounds of great importance for new drug preparation due to their diverse biological activities. Interest in developing novel triazoles with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties has been significant. Recent patents emphasize the therapeutic potential of 1,2,4-triazoles, covering new chemical entities and pharmaceuticals that explore multiple biological targets. The need for efficient preparations of these compounds that consider green chemistry, energy saving, and sustainability is highlighted (V. Ferreira et al., 2013).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(3,5-dimethoxyphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-20-12-7-11(8-13(9-12)21-2)19-14(17-18-15(19)22)10-3-5-16-6-4-10/h3-9H,1-2H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWUZJOITFLQFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=NNC2=S)C3=CC=NC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl {4-[(cyclopropylcarbamothioyl)amino]phenyl}acetate](/img/structure/B432125.png)


![2-[(3-Ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B432142.png)
![2-{[(4-Bromophenyl)acetyl]amino}benzamide](/img/structure/B432152.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B432181.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B432184.png)

![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B432189.png)
![N-[(4-bromophenyl)(cyano)methyl]-3-chloro-N-(4-methoxyphenyl)propanamide](/img/structure/B432194.png)
![2-[2-(Benzyloxy)phenyl]-1-(4-methoxyphenyl)-5-oxo-2-pyrrolidinecarbonitrile](/img/structure/B432196.png)
![3-chloro-N-[cyano-(2-phenylmethoxyphenyl)methyl]-N-(2-methoxyphenyl)propanamide](/img/structure/B432197.png)
![2-[4-(Benzyloxy)phenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile](/img/structure/B432199.png)
![2-[4-(Benzyloxy)phenyl]-4-oxo-1-phenyl-2-azetidinecarbonitrile](/img/structure/B432201.png)